2-Nitro-4-(trifluoromethyl)-1-vinylbenzene 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene
Brand Name: Vulcanchem
CAS No.: 1553981-34-2
VCID: VC2735611
InChI: InChI=1S/C9H6F3NO2/c1-2-6-3-4-7(9(10,11)12)5-8(6)13(14)15/h2-5H,1H2
SMILES: C=CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Molecular Formula: C9H6F3NO2
Molecular Weight: 217.14 g/mol

2-Nitro-4-(trifluoromethyl)-1-vinylbenzene

CAS No.: 1553981-34-2

Cat. No.: VC2735611

Molecular Formula: C9H6F3NO2

Molecular Weight: 217.14 g/mol

* For research use only. Not for human or veterinary use.

2-Nitro-4-(trifluoromethyl)-1-vinylbenzene - 1553981-34-2

Specification

CAS No. 1553981-34-2
Molecular Formula C9H6F3NO2
Molecular Weight 217.14 g/mol
IUPAC Name 1-ethenyl-2-nitro-4-(trifluoromethyl)benzene
Standard InChI InChI=1S/C9H6F3NO2/c1-2-6-3-4-7(9(10,11)12)5-8(6)13(14)15/h2-5H,1H2
Standard InChI Key NSVXCXGPBBCMLN-UHFFFAOYSA-N
SMILES C=CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Canonical SMILES C=CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

2-Nitro-4-(trifluoromethyl)-1-vinylbenzene, with the IUPAC name 1-ethenyl-2-nitro-4-(trifluoromethyl)benzene, is an aromatic compound with three distinct functional groups strategically positioned on a benzene ring. The compound is registered with CAS number 1553981-34-2 and possesses the molecular formula C9H6F3NO2, corresponding to a molecular weight of 217.14 g/mol .

The compound's structure consists of a benzene core with the following substitution pattern:

  • A vinyl group (-CH=CH2) at position 1

  • A nitro group (-NO2) at position 2

  • A trifluoromethyl group (-CF3) at position 4

This arrangement of electron-withdrawing groups (nitro and trifluoromethyl) alongside the reactive vinyl moiety creates a compound with unique electronic properties and reactivity profiles .

Chemical Identifiers and Structure Representation

Table 1: Chemical Identifiers for 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene

Identifier TypeValue
CAS Number1553981-34-2
Molecular FormulaC9H6F3NO2
Molecular Weight217.14 g/mol
IUPAC Name1-ethenyl-2-nitro-4-(trifluoromethyl)benzene
InChIInChI=1S/C9H6F3NO2/c1-2-6-3-4-7(9(10,11)12)5-8(6)13(14)15/h2-5H,1H2
InChI KeyNSVXCXGPBBCMLN-UHFFFAOYSA-N
SMILESC=CC1=C(C=C(C=C1)C(F)(F)F)N+[O-]
PubChem CID90034343

The structural arrangement of 2-nitro-4-(trifluoromethyl)-1-vinylbenzene provides important insights into its chemical behavior and reactivity patterns, which are largely influenced by the electronic effects of its substituent groups .

Physical and Chemical Properties

The physical and chemical properties of 2-nitro-4-(trifluoromethyl)-1-vinylbenzene are determined by the nature and orientation of its functional groups. While comprehensive experimental data specifically for this compound is limited in the scientific literature, several properties can be inferred from its structure and similar compounds.

Physical Properties

The compound is likely to exist as a yellow to pale yellow liquid or crystalline solid at room temperature, similar to other substituted nitrobenzenes with comparable molecular weights. The presence of the trifluoromethyl group typically enhances lipophilicity while the nitro group contributes to increased polarity and potential hydrogen bonding capabilities.

Chemical Properties

The chemical properties of 2-nitro-4-(trifluoromethyl)-1-vinylbenzene are largely determined by its three functional groups, each contributing distinct reactivity patterns:

  • The vinyl group (-CH=CH2) provides sites for addition reactions, polymerization, and oxidation processes.

  • The nitro group (-NO2) serves as a strong electron-withdrawing group, activating the ring toward nucleophilic aromatic substitution and providing a site for reduction to amino groups.

  • The trifluoromethyl (-CF3) group contributes to the compound's lipophilicity and metabolic stability while also exerting electronic effects on the aromatic system.

The combined effects of these groups create a compound with rich chemical behavior, capable of participating in various chemical transformations.

Starting MaterialReagentsConditionsPotential YieldReference
2-Nitro-4-(trifluoromethyl)benzaldehydeWittig reagent (CH3PPh3Br)THF, strong base, 0°C to rtNot determinedInferred from similar reactions
2-Bromo-4-(trifluoromethyl)-1-nitrobenzeneVinyl boronic acid/esterPd catalyst, base, solvent, heatNot determinedBased on
2-Nitro-4-(trifluoromethyl)benzoic acidMulti-step reduction-elimination sequenceVarious conditionsNot determinedBased on

Chemical Reactions and Reactivity

The reactivity profile of 2-nitro-4-(trifluoromethyl)-1-vinylbenzene is characterized by the distinctive chemical behaviors of its three functional groups. Understanding these reactivity patterns is crucial for evaluating the compound's potential applications in chemical synthesis and other fields.

Reactions of the Vinyl Group

The vinyl group can participate in various addition reactions, including:

  • Polymerization: The compound can potentially undergo radical or ionic polymerization through its vinyl group, leading to polymeric materials with nitro and trifluoromethyl functionalities along the backbone.

  • Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using strong oxidizing agents such as potassium permanganate or ozone.

  • Addition Reactions: Electrophilic addition reactions with hydrogen halides, halogens, or water (in the presence of acids) can occur at the vinyl double bond.

Reactions of the Nitro Group

The nitro group contributes significantly to the compound's reactivity:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with palladium catalysts, providing access to amino derivatives with altered electronic properties.

  • Nucleophilic Aromatic Substitution: The strong electron-withdrawing effect of the nitro group activates the aromatic ring toward nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group provides unique reactivity patterns:

  • Nucleophilic Substitution: Under specific conditions, the trifluoromethyl group can participate in nucleophilic substitution reactions with strong nucleophiles.

  • Electronic Effects: The strong electron-withdrawing nature of the CF3 group influences the reactivity of other functional groups on the aromatic ring.

Functional GroupPositionReaction TypesPotential Products
Vinyl1Addition, Polymerization, OxidationAlkyl derivatives, Polymers, Aldehydes/Carboxylic acids
Nitro2Reduction, Activation for nucleophilic substitutionAmino derivatives, Substituted aromatics
Trifluoromethyl4Electronic effects, Nucleophilic substitution (limited)Modified aromatics with altered electronic properties

Comparison with Similar Compounds

Comparing 2-nitro-4-(trifluoromethyl)-1-vinylbenzene with structurally related compounds provides valuable insights into its unique properties and potential applications.

Structural Analogs

Several compounds share structural similarities with 2-nitro-4-(trifluoromethyl)-1-vinylbenzene but differ in key functional groups:

Table 4: Comparison of 2-Nitro-4-(trifluoromethyl)-1-vinylbenzene with Related Compounds

CompoundStructural DifferencesKey Property DifferencesCAS Number
2-Nitro-4-(trifluoromethyl)anilineAmino group instead of vinylIncreased nucleophilicity, reduced oxidative stabilityNot provided
2-Nitro-4-(trifluoromethyl)phenolHydroxyl group instead of vinylIncreased hydrogen bonding capability, acidic properties400-99-7
2-Nitro-4-(trifluoromethyl)benzonitrileNitrile group instead of vinylIncreased polarity, different electronic properties320-47-8
4-Nitro-2-(trifluoromethyl)-1-vinylbenzenePositional isomer with nitro at position 4Different electronic distribution, altered reactivity1650560-24-9

Comparison of Reactivity and Properties

The unique structural features of 2-nitro-4-(trifluoromethyl)-1-vinylbenzene influence its reactivity and properties compared to similar compounds:

  • Compared to Aniline Derivatives: The vinyl group in 2-nitro-4-(trifluoromethyl)-1-vinylbenzene provides sites for addition reactions that are absent in amino analogs, while lacking the nucleophilicity that characterizes amine-containing compounds.

  • Compared to Phenol Derivatives: Without the hydroxyl group, 2-nitro-4-(trifluoromethyl)-1-vinylbenzene has reduced hydrogen bonding capabilities but enhanced stability toward certain oxidative conditions.

  • Compared to Benzonitrile Derivatives: The vinyl group offers different reactive pathways compared to the nitrile group, particularly in terms of addition reactions and polymerization potential.

  • Compared to Positional Isomers: The positioning of the nitro group at the ortho position relative to the vinyl group in 2-nitro-4-(trifluoromethyl)-1-vinylbenzene creates unique electronic and steric effects that influence reactivity patterns compared to its positional isomers .

Analytical Methods for Characterization

Various analytical techniques can be employed to characterize 2-nitro-4-(trifluoromethyl)-1-vinylbenzene and confirm its structure and purity.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would show characteristic signals for the vinyl protons (typically between δ 5-7 ppm) and aromatic protons.

    • 13C NMR would reveal the carbon framework, with the trifluoromethyl carbon showing characteristic splitting due to C-F coupling.

    • 19F NMR would provide specific signals for the fluorine atoms in the trifluoromethyl group.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the nitro group (asymmetric stretching around 1530-1500 cm-1 and symmetric stretching around 1350-1330 cm-1), C=C stretching of the vinyl group (around 1640-1600 cm-1), and C-F stretching (1100-1000 cm-1).

  • Mass Spectrometry: Would provide molecular weight confirmation (M+ at m/z 217) and characteristic fragmentation patterns.

Chromatographic Methods

  • Gas Chromatography (GC): Useful for purity assessment, with retention time dependent on the column type and conditions used.

  • High-Performance Liquid Chromatography (HPLC): Provides another method for purity determination and potential separation from structurally similar compounds.

Other Analytical Methods

  • X-ray Crystallography: If crystalline, this technique would provide definitive structural confirmation, including bond lengths, angles, and three-dimensional arrangement.

  • Elemental Analysis: Would confirm the elemental composition (C, H, N, O, F) and provide a purity assessment.

Future Research Directions

Based on the current understanding of 2-nitro-4-(trifluoromethyl)-1-vinylbenzene, several promising research directions emerge that could expand its applications and enhance our knowledge of its properties.

Synthetic Methodology Development

Future research could focus on developing efficient and scalable synthetic routes specifically for 2-nitro-4-(trifluoromethyl)-1-vinylbenzene, potentially employing:

  • Modern transition metal-catalyzed coupling reactions to introduce the vinyl group selectively.

  • Flow chemistry approaches to optimize reaction conditions and improve yields.

  • Green chemistry principles to develop more environmentally friendly synthetic routes.

Material Science Applications

The compound's structural features suggest potential applications in material science:

  • Investigation of polymerization behavior to develop specialty polymers with unique properties.

  • Exploration of the compound's potential in functional materials, such as electronics or sensors, leveraging the electronic properties of the nitro and trifluoromethyl groups.

  • Development of surface-modification strategies utilizing the compound's reactive vinyl group.

Medicinal Chemistry Investigations

Given the importance of fluorinated compounds in drug development, future research might explore:

  • Systematic evaluation of the compound's biological activities, particularly antimicrobial and anticancer properties.

  • Structure-activity relationship studies using 2-nitro-4-(trifluoromethyl)-1-vinylbenzene as a scaffold for developing bioactive molecules.

  • Investigation of the compound's metabolic stability and pharmacokinetic properties as a potential drug candidate or intermediate.

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